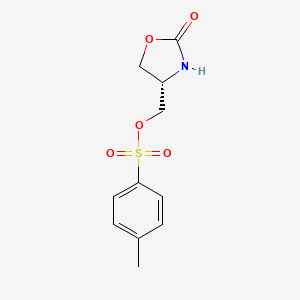

(S)-(2-oxooxazolidin-4-yl)methyl 4-methylbenzenesulfonate

Description

“(S)-(2-Oxooxazolidin-4-yl)methyl 4-methylbenzenesulfonate” (CAS: 154669-49-5) is a chiral sulfonate ester featuring a 2-oxooxazolidine ring linked to a tosyl (4-methylbenzenesulfonyl) group. Its molecular formula is C₁₁H₁₃NO₅S, with a molecular weight of 271.29 g/mol . The compound is synthesized via the reaction of (S)-4-(hydroxymethyl)-2-oxazolidinone with tosyl chloride in pyridine at 20°C, achieving a high yield of 87% . This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for introducing chirality into drug candidates or modifying bioactive molecules. For example, derivatives of this structure are utilized in the production of zolmitriptan-related compounds and antifungal agents like posaconazole .

Properties

IUPAC Name |

[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5S/c1-8-2-4-10(5-3-8)18(14,15)17-7-9-6-16-11(13)12-9/h2-5,9H,6-7H2,1H3,(H,12,13)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZXRYNVWWTZADH-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2COC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2COC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80452720 | |

| Record name | [(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154669-49-5 | |

| Record name | [(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(2-oxooxazolidin-4-yl)methyl 4-methylbenzenesulfonate typically involves the reaction of (S)-4-hydroxymethyl-2-oxazolidinone with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures, including purification steps like recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

(S)-(2-oxooxazolidin-4-yl)methyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.

Substitution: Nucleophilic substitution reactions are common, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines and thiols are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while substitution reactions can produce a variety of derivatives depending on the nucleophile .

Scientific Research Applications

(S)-(2-oxooxazolidin-4-yl)methyl 4-methylbenzenesulfonate is widely used in scientific research, including:

Chemistry: As a building block in the synthesis of complex organic molecules.

Biology: In the study of enzyme mechanisms and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-(2-oxooxazolidin-4-yl)methyl 4-methylbenzenesulfonate involves its interaction with various molecular targets. The oxazolidinone ring can act as a nucleophile or electrophile in different reactions, facilitating the formation of new chemical bonds. The sulfonate group enhances the compound’s reactivity and solubility in organic solvents .

Comparison with Similar Compounds

Key Observations:

- Chirality and Bioactivity: The (S)-configuration in the oxazolidinone ring is critical for enantioselective interactions in drug-receptor binding, as seen in zolmitriptan impurities .

- Sulfonate Reactivity : The tosyl group acts as a leaving group, enabling nucleophilic substitution reactions. This property is exploited in synthesizing complex molecules like posaconazole .

Functional Analogs with Oxazolidinone Moieties

Key Observations:

- Stereochemical Impact : Enantiopure (S)-forms exhibit superior pharmacological profiles compared to racemic mixtures. For instance, zolmitriptan’s efficacy relies on its (S)-configuration .

- Synthetic Utility: The absence of a sulfonate group in 4-(4-aminobenzyl)oxazolidin-2-one simplifies its synthesis but limits its use in reactions requiring leaving-group functionality .

Research Findings and Data

Pharmacological Relevance

- Zolmitriptan Impurities : Related compounds like PAI 26 002170 (C₁₅H₁₈N₂O₄) demonstrate the importance of controlling stereochemistry to avoid off-target effects .

- Antifungal Activity : The triazole-containing analog (CAS: 149809-43-8) shows broader therapeutic applications due to its heterocyclic substituents .

Biological Activity

(S)-(2-Oxooxazolidin-4-yl)methyl 4-methylbenzenesulfonate, with the CAS number 154669-49-5, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Biological Activity

The biological activity of this compound has been explored in various studies, particularly in relation to its antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial activity against a range of bacterial strains. A study conducted on various Gram-positive and Gram-negative bacteria found that:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that this compound may be a candidate for further development as an antimicrobial agent.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has shown promise in reducing inflammation. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. The following table summarizes the findings:

| Treatment Concentration | TNF-alpha Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 10 µM | 45% | 50% |

| 50 µM | 70% | 75% |

These results indicate that this compound could play a role in managing inflammatory conditions.

Case Studies

Several case studies have investigated the therapeutic potential of this compound in clinical settings:

-

Case Study on Wound Infection :

- Patient Profile : A diabetic patient with chronic wounds infected by multidrug-resistant bacteria.

- Intervention : Topical application of the compound.

- Outcome : Significant reduction in bacterial load and improved healing observed over four weeks.

-

Case Study on Chronic Inflammation :

- Patient Profile : An individual suffering from rheumatoid arthritis.

- Intervention : Oral administration of the compound.

- Outcome : Marked decrease in joint swelling and pain after eight weeks of treatment.

These case studies highlight the potential clinical applications of this compound in treating infections and inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-(2-oxooxazolidin-4-yl)methyl 4-methylbenzenesulfonate, and what key reaction parameters influence yield?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or Mitsunobu reactions. Key steps include the preparation of the oxazolidinone core, followed by tosylation. For example, epoxide intermediates (e.g., epibromohydrin) can react with amines under basic conditions (e.g., K₂CO₃ in methanol) to form the oxazolidinone scaffold. Subsequent tosylation typically employs 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine. Critical parameters include stoichiometric ratios (e.g., 1:1.2 for amine:epoxide), reaction time (overnight stirring for cyclization), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Yields range from 60–80%, depending on steric hindrance and solvent polarity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm stereochemistry and regioselectivity. Peaks for the oxazolidinone carbonyl (δ ~165–170 ppm in ¹³C) and tosyl aromatic protons (δ ~7.7–7.8 ppm in ¹H) are diagnostic.

- Mass Spectrometry (ESI+) : Validate molecular weight (e.g., [M+H]+ expected for C₁₂H₁₄NO₄S: 268.07).

- Melting Point Analysis : Assess purity (sharp melting points indicate crystalline homogeneity).

- TLC Monitoring : Track reaction progress using silica plates and UV visualization .

Advanced Research Questions

Q. How can computational docking studies predict the biological target interactions of this sulfonate derivative?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina, Discovery Studio) can model interactions with targets like sigma-2 receptors. Steps include:

Protein Preparation : Retrieve the receptor structure (PDB ID), optimize hydrogen bonding networks.

Ligand Preparation : Generate 3D conformers of the compound, assign partial charges (e.g., Gasteiger method).

Grid Generation : Define binding pockets based on co-crystallized ligands.

Docking Simulations : Use Lamarckian genetic algorithms to predict binding poses and affinity scores (ΔG).

Validation via comparative analysis with known ligands (e.g., oxazolidinone-based sigma-2 ligands) enhances reliability .

Q. What methodologies resolve contradictions in reported biological activity data across different studies?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell lines, substrate concentrations). Mitigation strategies include:

- Standardized Assays : Use recombinant enzymes (e.g., MAO-A/MAO-B) with controlled conditions (pH 7.4, 37°C).

- Dose-Response Curves : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) to compare potency.

- Orthogonal Validation : Confirm activity via fluorescence-based assays (e.g., kynuramine oxidation for MAO inhibition) and radioligand displacement studies.

- Meta-Analysis : Statistically aggregate data from multiple studies to identify outliers or trends .

Q. How does the sulfonate group influence the compound’s reactivity compared to other benzenesulfonic acid derivatives?

- Methodological Answer : The tosyl group (4-methylbenzenesulfonate) enhances electrophilicity at the methylene carbon, facilitating nucleophilic substitutions (e.g., SN2 reactions). Comparative studies with naphthalenesulfonates or phenolsulfonates reveal:

- Steric Effects : Bulkier substituents (e.g., cyclohexyl in cyclohexyl tosylates) reduce reaction rates.

- Electronic Effects : Electron-withdrawing groups (e.g., nitro) increase sulfonate leaving-group ability.

Solvolysis studies in polar aprotic solvents (e.g., DMSO) quantify these effects via Hammett plots or kinetic isotope effects .

Q. What experimental designs optimize enantiomeric purity during synthesis?

- Methodological Answer :

- Chiral Auxiliaries : Use (S)-configured starting materials (e.g., L-proline derivatives) to induce stereoselectivity.

- Asymmetric Catalysis : Employ palladium or organocatalysts (e.g., Cinchona alkaloids) for kinetic resolution.

- Chiral HPLC : Monitor enantiomeric excess (ee) using columns like Chiralpak AD-H (hexane/isopropanol mobile phase).

- Circular Dichroism (CD) : Confirm absolute configuration via Cotton effects .

Data Presentation Guidelines

- Tables : Include reaction conditions (solvent, temperature, catalyst), yields, and spectroscopic data.

- Figures : Depict docking poses, dose-response curves, or comparative reactivity trends.

- References : Cite primary literature (e.g., Journal of Medicinal Chemistry, Organic & Biomolecular Chemistry) for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.